molecular formula C7H12BrF2N B13631218 1-(2-Bromoethyl)-4,4-difluoropiperidine

1-(2-Bromoethyl)-4,4-difluoropiperidine

Cat. No.: B13631218
M. Wt: 228.08 g/mol
InChI Key: WNDLQFLDRVGTKS-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4,4-difluoropiperidine is a useful research compound. Its molecular formula is C7H12BrF2N and its molecular weight is 228.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromoethyl)-4,4-difluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-4,4-difluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12BrF2N

Molecular Weight

228.08 g/mol

IUPAC Name

1-(2-bromoethyl)-4,4-difluoropiperidine

InChI

InChI=1S/C7H12BrF2N/c8-3-6-11-4-1-7(9,10)2-5-11/h1-6H2

InChI Key

WNDLQFLDRVGTKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CCBr

Origin of Product

United States
Foundational & Exploratory

1-(2-Bromoethyl)-4,4-difluoropiperidine chemical properties and molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(2-Bromoethyl)-4,4-difluoropiperidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to their recurring presence in a multitude of bioactive compounds and clinically approved drugs. The piperidine ring is a quintessential example of such a scaffold, valued for its conformational flexibility, chemical stability, and its ability to modulate crucial physicochemical properties like solubility and lipophilicity.[1][2] This guide focuses on a specific, highly functionalized derivative: 1-(2-Bromoethyl)-4,4-difluoropiperidine .

The strategic incorporation of geminal fluorine atoms at the C4 position of the piperidine ring is a common tactic to block metabolic oxidation, a frequent liability for simple piperidine-containing molecules. This substitution can significantly enhance the pharmacokinetic profile of a drug candidate.[3] The 2-bromoethyl group appended to the ring's nitrogen atom serves as a reactive handle—a versatile electrophilic building block for covalently linking the metabolically stabilized difluoropiperidine core to a vast array of molecular frameworks.

This document provides a comprehensive technical overview of 1-(2-Bromoethyl)-4,4-difluoropiperidine, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide a validated synthetic methodology, explore its fundamental reactivity, and discuss its strategic application as a key intermediate in the synthesis of novel therapeutics.

Physicochemical and Structural Properties

The foundational characteristics of a chemical entity dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key properties of 1-(2-Bromoethyl)-4,4-difluoropiperidine.

PropertyValueSource / Comment
IUPAC Name 1-(2-Bromoethyl)-4,4-difluoropiperidine---
Synonyms N-(2-Bromoethyl)-4,4-difluoropiperidine---
CAS Number 2138280-09-6 (for Hydrobromide salt)[4] The CAS number for the free base is not readily available.
Molecular Formula C₇H₁₂BrF₂NCalculated.
Molecular Weight 228.08 g/mol Calculated.
Appearance Expected to be a colorless to pale yellow oil or low-melting solid at room temperature.Based on analogous structures.
Solubility Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate, Methanol) and largely insoluble in water.General property of N-alkylated piperidines.
Stability The compound is moderately stable but should be stored in a cool, dry place. As an alkylating agent, it is reactive towards nucleophiles. It has the potential for intramolecular cyclization, especially upon heating or in polar solvents.Inferred from the reactivity of similar 2-haloethylamines.[5]

Synthesis and Reactivity

The utility of 1-(2-Bromoethyl)-4,4-difluoropiperidine as a synthetic intermediate is predicated on its straightforward and efficient preparation.

Synthetic Strategy

The most direct and logical approach to synthesize this compound is through the N-alkylation of the parent heterocycle, 4,4-difluoropiperidine, with a suitable two-carbon electrophile. Using a large excess of 1,2-dibromoethane is a common and cost-effective method. The excess reagent not only drives the reaction to completion but also minimizes the formation of the dimeric quaternary ammonium salt byproduct. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HBr generated.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 4,4-Difluoropiperidine product 1-(2-Bromoethyl)-4,4-difluoropiperidine reactant1->product reactant2 1,2-Dibromoethane (Excess) reactant2->product base Base (e.g., K₂CO₃, Et₃N) byproduct HBr salt of Base base->byproduct solvent Solvent (e.g., Acetonitrile)

Caption: Synthetic workflow for 1-(2-Bromoethyl)-4,4-difluoropiperidine.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robust and reproducible synthesis.

Objective: To synthesize 1-(2-Bromoethyl)-4,4-difluoropiperidine from 4,4-difluoropiperidine hydrochloride.

Materials:

  • 4,4-Difluoropiperidine hydrochloride (1.0 eq)[6]

  • 1,2-Dibromoethane (5.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Free-Basing: To a round-bottom flask, add 4,4-difluoropiperidine hydrochloride (1.0 eq) and DCM. Add saturated NaHCO₃ solution and stir vigorously for 30 minutes until all solids dissolve. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base of 4,4-difluoropiperidine as an oil. Use immediately in the next step.

  • Alkylation: To a new round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the freshly prepared 4,4-difluoropiperidine, anhydrous K₂CO₃ (2.5 eq), and anhydrous acetonitrile.

  • Add 1,2-dibromoethane (5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by TLC (thin-layer chromatography) or GC-MS, observing the consumption of the starting amine.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile and excess 1,2-dibromoethane.

  • Purification: Dissolve the resulting crude oil in DCM and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Core Reactivity Principles

The synthetic value of 1-(2-bromoethyl)-4,4-difluoropiperidine lies in the reactivity of its bromoethyl side chain. The carbon-bromine bond is polarized, rendering the terminal carbon electrophilic and susceptible to attack by nucleophiles.

A key feature of its reactivity, shared with other 2-haloethylamines, is its propensity to undergo intramolecular cyclization to form a highly reactive spiro-aziridinium ion intermediate.[5] This cyclization is often the rate-determining step in its reactions with nucleophiles. Bromide is an excellent leaving group, far superior to chloride, meaning this aziridinium ion forms much more rapidly and under milder conditions compared to its chloro-analog.[5] The strained three-membered ring of the aziridinium cation is then readily opened by even weak nucleophiles, completing the alkylation process.

G cluster_main Reactivity Pathway cluster_attack Reactivity Pathway start 1-(2-Bromoethyl)-4,4-difluoropiperidine intermediate Spiro-aziridinium Ion Intermediate (Highly Reactive) start->intermediate Intramolecular SN2 Cyclization product Alkylated Product intermediate->product Nucleophilic Attack leaving_group Br⁻ nucleophile Nucleophile (Nu⁻) nucleophile->product Nucleophilic Attack

Caption: Formation and reaction of the spiro-aziridinium intermediate.

Applications in Drug Discovery and Medicinal Chemistry

1-(2-Bromoethyl)-4,4-difluoropiperidine is rarely the final therapeutic agent itself; rather, it is a high-value building block used to construct more complex molecules with desired biological activities.

A Metabolically Robust Scaffold

The primary reason for using the 4,4-difluoropiperidine motif is to enhance metabolic stability. The carbon atom at the 4-position of a piperidine ring is susceptible to oxidation by cytochrome P450 enzymes, leading to rapid metabolism and clearance. The gem-difluoro substitution effectively blocks this metabolic pathway, thereby increasing the half-life and bioavailability of the drug candidate.[3]

A Versatile Linker for Library Synthesis

The reactive bromoethyl group acts as a short, flexible linker to attach the difluoropiperidine scaffold to a target-binding pharmacophore. This is a cornerstone of modern drug discovery, enabling the rapid synthesis of chemical libraries for high-throughput screening.[7] By reacting 1-(2-bromoethyl)-4,4-difluoropiperidine with a series of nucleophiles (e.g., phenols, anilines, thiols), chemists can generate hundreds or thousands of related compounds, systematically exploring the structure-activity relationship (SAR) to identify potent and selective leads.

Therapeutic Areas of Interest

The 4,4-difluoropiperidine scaffold has been successfully incorporated into compounds targeting a range of diseases:

  • Central Nervous System (CNS) Disorders: The piperidine core is prevalent in drugs targeting the CNS.[2] Specifically, 4,4-difluoropiperidine derivatives have been identified as potent and highly selective antagonists for the Dopamine D4 receptor, which is a target for neurological and psychiatric disorders.[3]

  • Sleep Disorders: A patent has described 4,4-difluoro-piperidine compounds as Orexin receptor antagonists, a class of drugs investigated for the treatment of insomnia and other sleep-wake cycle disorders.[8]

  • Oncology: The broader piperidine class is found in numerous anticancer agents that modulate signaling pathways or inhibit kinases.[2]

Safety and Handling

As a reactive alkylating agent, 1-(2-Bromoethyl)-4,4-difluoropiperidine requires careful handling. The hydrobromide salt is classified as an irritant.[4]

  • Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

1-(2-Bromoethyl)-4,4-difluoropiperidine is a strategically designed chemical intermediate of significant value to the drug discovery community. It masterfully combines two key features: a metabolically robust 4,4-difluoropiperidine core and a reactive bromoethyl linker. This combination provides medicinal chemists with a powerful tool to efficiently synthesize novel chemical entities with enhanced pharmacokinetic properties. Its established role in the development of CNS-active agents and its potential in other therapeutic areas ensure that it will remain a relevant and important building block in the ongoing quest for new and improved medicines.

References

  • 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide — Chemical Substance Information.ChemInfo.
  • A Comparative Guide to the Reactivity of 1-(2- Chloroethyl)piperidine and 1-(2-bromoethyl)piperidine.BenchChem.
  • Safety Data Sheet - 1,1,2,2-Tetrafluoro-1,2-diiodoethane.Thermo Fisher Scientific.
  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds.Google Patents.
  • 4,4-Difluoropiperidine hydrochloride.Sigma-Aldrich.
  • 4,4-Difluoropiperidine.PubChem, NIH.
  • 4,4-Difluoropiperidine.CAS Common Chemistry.
  • Safety Data Sheet - 4,4-Difluoropiperidine hydrochloride.Fisher Scientific.
  • Safety Data Sheet - 3,3-Difluoropiperidine Hydrochloride.TCI Chemicals.
  • Safety Data Sheet - PHR1026.MilliporeSigma.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed, NIH.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.PubMed, NIH.
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols.BenchChem.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.MDPI.
  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.Google Patents.
  • New strategies to enhance the efficiency and precision of drug discovery.Frontiers Media S.A..

Sources

Synthesis mechanism and pathways of 1-(2-Bromoethyl)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)-4,4-difluoropiperidine

Introduction

1-(2-Bromoethyl)-4,4-difluoropiperidine is a valuable fluorinated building block in contemporary medicinal chemistry and drug development. The incorporation of the 4,4-difluoropiperidine motif is a common strategy to enhance the metabolic stability, lipophilicity, and membrane permeability of drug candidates. This moiety is a key fragment in various pharmacologically active agents, including novel histamine-3 receptor antagonists and potential anticancer therapeutics.[1][2] The 2-bromoethyl group attached to the piperidine nitrogen serves as a versatile reactive handle, enabling facile covalent linkage to other molecular scaffolds through nucleophilic substitution reactions.

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(2-Bromoethyl)-4,4-difluoropiperidine. We will delve into the mechanistic underpinnings of each reaction, explain the rationale behind key experimental choices, and provide detailed protocols for its preparation, beginning with the synthesis of the core 4,4-difluoropiperidine intermediate.

Part 1: Synthesis of the 4,4-Difluoropiperidine Core

The most efficient and modern route to the 4,4-difluoropiperidine core begins with a readily available starting material, 4-piperidone. The synthesis involves two critical stages: protection of the piperidine nitrogen, followed by geminal difluorination of the ketone, and concluding with deprotection.

Strategic Rationale: The Importance of a Protecting Group

Direct fluorination of 4-piperidone is problematic due to the basicity of the secondary amine, which can interfere with common fluorinating agents and lead to undesirable side reactions. Therefore, the synthesis commences by protecting the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the fluorination conditions and its straightforward removal under acidic conditions.

Pathway I: Geminal Difluorination and Deprotection

The central transformation is the conversion of the carbonyl group in N-Boc-4-piperidone to a difluoromethylene group. While traditional methods employed hazardous reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4), contemporary approaches favor safer and more efficient alternatives.[1] A notable example is the use of morpholinosulfur trifluoride, which offers high yields and simpler purification.[1]

The reaction proceeds via nucleophilic attack of the enol or enolate of the ketone onto the electrophilic fluorinating agent, followed by subsequent steps to replace the oxygen with two fluorine atoms. Following successful fluorination, the Boc protecting group is efficiently cleaved using a strong acid, such as hydrogen chloride (HCl) in an organic solvent. This step not only liberates the secondary amine but also conveniently forms the hydrochloride salt, which is often more stable, crystalline, and easier to handle than the free base.[1]

Synthesis_of_4_4_Difluoropiperidine_Core start N-Boc-4-piperidone intermediate N-Boc-4,4-difluoropiperidine start->intermediate  Fluorinating Agent  (e.g., Morpholinosulfur trifluoride)  DCM, 10-30°C product 4,4-Difluoropiperidine Hydrochloride intermediate->product  HCl (gas or solution)  One-pot reaction

Diagram 1. Synthetic workflow for the 4,4-difluoropiperidine core.
Experimental Protocol 1: Synthesis of 4,4-Difluoropiperidine Hydrochloride

This protocol is adapted from methodologies described in patent literature.[1]

  • Fluorination: To a stirred solution of N-Boc-4-piperidone (1.0 eq.) in dichloromethane (DCM) in a four-necked flask under an argon atmosphere, cool the reaction vessel to 15-20°C using an ice-water bath. Slowly add a solution of morpholinosulfur trifluoride (2.0-2.5 eq.) in DCM dropwise over several hours, maintaining the internal temperature below 30°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature (20-30°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Deprotection and Salt Formation: To the organic layer containing the crude N-Boc-4,4-difluoropiperidine, introduce hydrogen chloride gas or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane). Stir the mixture at room temperature. The deprotection and subsequent precipitation of the hydrochloride salt occur in the same vessel.[1]

  • Isolation: The resulting solid precipitate is collected by filtration, washed with a non-polar solvent like ethyl acetate or n-hexane to remove organic impurities, and dried under vacuum to yield 4,4-difluoropiperidine hydrochloride as a white to off-white solid.

Part 2: Synthesis of 1-(2-Bromoethyl)-4,4-difluoropiperidine

The final step in the synthesis is the N-alkylation of the 4,4-difluoropiperidine core. The most direct method involves a nucleophilic substitution reaction (SN2) with 1,2-dibromoethane.

Mechanistic Considerations and Selectivity Control

The secondary amine of 4,4-difluoropiperidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane and displacing a bromide ion. This reaction forms an ammonium bromide salt, which must be neutralized by a base to regenerate the free amine and drive the reaction to completion.

A significant challenge in this alkylation is controlling selectivity. Several side reactions can occur:

  • Dimerization: The desired product, 1-(2-Bromoethyl)-4,4-difluoropiperidine, is also a nucleophile and can react with another molecule of 4,4-difluoropiperidine, leading to a dimeric impurity.

  • Over-alkylation: The nitrogen atom of the product can react with another molecule of 1,2-dibromoethane to form an undesired quaternary ammonium salt.

To circumvent these issues, the reaction is performed using a large excess of 1,2-dibromoethane. This ensures that the 4,4-difluoropiperidine is statistically more likely to react with the starting alkylating agent than with the mono-alkylated product. The unreacted 1,2-dibromoethane can be easily removed at the end of the reaction due to its volatility.

N_Alkylation_Mechanism cluster_main Primary Reaction Pathway cluster_side Potential Side Products amine 4,4-Difluoropiperidine product 1-(2-Bromoethyl)-4,4-difluoropiperidine amine->product  SN2 Attack  Base (e.g., K2CO3) alkyl_halide 1,2-Dibromoethane (Excess) alkyl_halide->product dimer Dimeric Impurity product->dimer Reacts with starting amine quat_salt Quaternary Salt product->quat_salt Reacts with 1,2-dibromoethane

Diagram 2. N-alkylation mechanism and potential side reactions.
Experimental Protocol 2: N-Alkylation with 1,2-Dibromoethane

This protocol is based on standard N-alkylation procedures for secondary amines.[3][4]

  • Setup: To a round-bottom flask, add 4,4-difluoropiperidine hydrochloride (1.0 eq.), a suitable inorganic base such as potassium carbonate (K₂CO₃, 2.5-3.0 eq.), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Alkylating Agent: Add a large excess of 1,2-dibromoethane (5-10 eq.).

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and solvent.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or DCM) and wash with water to remove any remaining salts. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield 1-(2-Bromoethyl)-4,4-difluoropiperidine as a pure compound.

Data Summary

The following table summarizes typical conditions and expected outcomes for the key synthetic steps.

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
Fluorination N-Boc-4-piperidoneMorpholinosulfur trifluorideDichloromethane15-30°CHigh
Deprotection N-Boc-4,4-difluoropiperidineHydrogen ChlorideDichloromethaneRoom Temp.Quantitative
N-Alkylation 4,4-Difluoropiperidine1,2-Dibromoethane, K₂CO₃DMF / Acetonitrile60-80°C60-80%

Conclusion

The synthesis of 1-(2-Bromoethyl)-4,4-difluoropiperidine is reliably achieved through a robust two-part strategy. The initial phase focuses on the construction of the 4,4-difluoropiperidine core via a modern fluorination of N-Boc-4-piperidone, followed by efficient deprotection. The second phase involves a carefully controlled SN2 N-alkylation reaction with an excess of 1,2-dibromoethane to ensure high selectivity for the desired mono-alkylated product. This guide provides the foundational chemical principles and actionable protocols for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

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An In-depth Technical Guide on the Thermodynamic Stability of 1-(2-Bromoethyl)-4,4-difluoropiperidine at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-(2-Bromoethyl)-4,4-difluoropiperidine at ambient conditions. The stability of this compound is a critical parameter for its storage, handling, and application in pharmaceutical development, influencing its shelf-life, impurity profile, and ultimately, its safety and efficacy. This document synthesizes theoretical principles with actionable experimental protocols to provide a robust framework for assessing the stability of this and structurally related compounds. We delve into the molecular factors governing its stability, outline potential degradation pathways, and provide detailed methodologies for its quantitative and qualitative assessment.

Introduction: The Significance of Stability in Drug Development

1-(2-Bromoethyl)-4,4-difluoropiperidine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The presence of the difluorinated piperidine ring can enhance metabolic stability and modulate the physicochemical properties of a drug candidate. However, the bromoethyl moiety introduces a potential liability for degradation. Understanding the thermodynamic stability of this intermediate is paramount for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide will explore both the theoretical underpinnings of its stability and the practical aspects of its experimental evaluation.

Theoretical Assessment of Stability

The thermodynamic stability of 1-(2-Bromoethyl)-4,4-difluoropiperidine is governed by a combination of electronic and steric factors within the molecule.

Conformational Analysis and the Role of Fluorine

The piperidine ring exists predominantly in a chair conformation. The gem-difluoro substitution at the 4-position significantly influences the ring's electronic properties and conformational energetics. Fluorine's high electronegativity can stabilize the molecule through inductive effects. Computational and experimental studies on fluorinated piperidines have shown that fluorine atoms can significantly alter the conformational behavior, sometimes favoring an axial orientation due to stabilizing hyperconjugative and electrostatic interactions.

The Bromoethyl Side Chain: A Locus of Reactivity

The primary determinant of the thermodynamic instability of 1-(2-Bromoethyl)-4,4-difluoropiperidine is the bromoethyl side chain. The carbon-bromine bond is susceptible to cleavage, and the bromine atom is a good leaving group. The reactivity of 2-haloethylamines is well-documented and is characterized by a propensity for intramolecular cyclization.

Predicted Primary Degradation Pathway: Intramolecular Cyclization

The most probable degradation pathway for 1-(2-Bromoethyl)-4,4-difluoropiperidine at room temperature is an intramolecular nucleophilic substitution (SNi) reaction. The piperidine nitrogen, being a nucleophile, can attack the electrophilic carbon atom bearing the bromine atom, leading to the formation of a highly reactive spirocyclic aziridinium ion intermediate. This intermediate can then be attacked by nucleophiles present in the environment, such as water, leading to the formation of byproducts.

cluster_0 Degradation Pathway Start 1-(2-Bromoethyl)-4,4-difluoropiperidine Intermediate Spirocyclic Aziridinium Ion (Reactive Intermediate) Start->Intermediate Intramolecular Cyclization (SNi) Product1 1-(2-Hydroxyethyl)-4,4-difluoropiperidine (Hydrolysis Product) Intermediate->Product1 Nucleophilic attack by H2O Product2 Dimeric and Oligomeric Species Intermediate->Product2 Reaction with another piperidine molecule

Caption: Predicted degradation pathway of 1-(2-Bromoethyl)-4,4-difluoropiperidine.

Experimental Assessment of Stability

A comprehensive evaluation of the stability of 1-(2-Bromoethyl)-4,4-difluoropiperidine requires a multi-pronged approach, including long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products.

Stability Study Design

A robust stability study should be conducted according to ICH (International Council for Harmonisation) guidelines.

Study Type Storage Conditions Duration Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)To evaluate the stability under normal storage conditions.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo predict the long-term stability and to identify potential degradation products.
Forced Degradation Studies

Forced degradation studies are essential for identifying the likely degradation products and for developing a stability-indicating analytical method.

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, 60°C
Base Hydrolysis 0.1 M NaOH, 60°C
Oxidation 3% H₂O₂, Room Temperature
Thermal 60°C
Photostability ICH Q1B compliant photostability chamber
Stability-Indicating Analytical Methodologies

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting its degradation products.

A reverse-phase HPLC method is generally suitable for the analysis of piperidine derivatives.

Protocol for HPLC Method Development:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 210 nm).

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

cluster_1 HPLC Analysis Workflow Sample Sample Preparation (Dissolve in mobile phase) Injection HPLC Injection Sample->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis (Quantification and Impurity Profiling) Detection->Data

Caption: A typical workflow for HPLC analysis.

GC-MS is a powerful technique for the identification of volatile degradation products. Due to the potential for thermal degradation in the GC inlet, derivatization may be necessary to improve the thermal stability and chromatographic behavior of the analyte and its degradants.

Protocol for GC-MS Analysis:

  • Derivatization (if necessary): Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to derivatize the piperidine nitrogen and any hydroxyl groups on degradation products.

  • Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally suitable.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) is used to separate compounds with a wide range of boiling points.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used for fragmentation and identification of the compounds by comparing the obtained mass spectra with a library (e.g., NIST).

Interpretation of Stability Data

The data from the stability studies should be carefully analyzed to determine the shelf-life of the compound and to identify any trends in degradation. The degradation products should be identified and quantified. If any degradation product is present at a significant level, it should be isolated and characterized, and its potential toxicity should be evaluated.

Conclusion and Recommendations

1-(2-Bromoethyl)-4,4-difluoropiperidine is expected to exhibit limited stability at room temperature due to the high probability of intramolecular cyclization of the bromoethyl side chain. The primary degradation product is likely to be the corresponding hydrolysis product, 1-(2-hydroxyethyl)-4,4-difluoropiperidine, formed via a spirocyclic aziridinium ion intermediate.

For handling and storage, it is recommended that 1-(2-Bromoethyl)-4,4-difluoropiperidine be stored at low temperatures (e.g., 2-8°C) in a dry, inert atmosphere to minimize degradation. The use of a validated stability-indicating HPLC method is essential for monitoring the purity of the compound over time. For in-depth structural elucidation of degradation products, GC-MS and LC-MS techniques are invaluable. A thorough understanding of the stability profile of this key intermediate is a critical component of a successful drug development program.

References

  • Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431–437. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 1-(2-Chloroethyl)piperidine and 1-(2-Bromoethyl)piperidine.
  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • Dalton Transactions. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
  • Journal of the American Chemical Society. (1949). 71, 2425.
  • Journal of Heterocyclic Chemistry. (2008).
  • BenchChem. (2025). Derivatization of 1-Piperideine for GC-MS Analysis.
  • PubMed. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. [Link]

Methodological & Application

Application Note: N-Alkylation Protocols Utilizing 1-(2-Bromoethyl)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry and rational drug design, the incorporation of fluorinated aliphatic heterocycles is a proven strategy for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The 4,4-difluoropiperidine motif is particularly prized as a bioisostere for standard piperidines.

The causality behind its utility lies in two primary physicochemical alterations:

  • pKa Modulation: The gem-difluoro substitution exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the piperidine nitrogen from approximately 11.0 to 8.0–9.0. This reduction in basicity increases the fraction of unionized drug at physiological pH, thereby enhancing passive membrane permeability and significantly mitigating hERG channel liability .

  • Metabolic Stability: The fluorine atoms sterically and electronically block cytochrome P450-mediated oxidation at the metabolically vulnerable C4 position, drastically improving microsomal stability .

1-(2-Bromoethyl)-4,4-difluoropiperidine (typically supplied as a hydrobromide salt) serves as a highly versatile electrophilic building block. It allows chemists to seamlessly introduce this privileged scaffold into primary amines, secondary amines, and N-heterocycles via N-alkylation .

Mechanism Motif 4,4-Difluoropiperidine Motif Inductive Strong Electron-Withdrawing Inductive Effect Motif->Inductive Steric Steric & Electronic Blocking at C4 Motif->Steric pKa Lowered Amine pKa (~8.0 - 9.0) Inductive->pKa CYP Blocked CYP450 Oxidation Steric->CYP Permeability Enhanced Passive Permeability pKa->Permeability hERG Reduced hERG Liability pKa->hERG Stability Increased Metabolic Stability CYP->Stability

Fig 1. Pharmacological impact and causality of the 4,4-difluoropiperidine motif.

Physicochemical Properties & Reagent Data

Before initiating synthesis, it is critical to account for the reagent's salt form. Because it is supplied as a hydrobromide salt, one full equivalent of base is consumed simply to liberate the free base of the electrophile before any alkylation can occur.

Table 1: Reagent Profile

PropertyValue
Chemical Name 1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide
CAS Number 2138280-09-6
Molecular Formula C₇H₁₂BrF₂N · HBr
Molecular Weight 308.99 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol, Water
Storage Conditions 2–8 °C, protect from moisture and light

Experimental Design: Establishing a Self-Validating System

The N-alkylation of amines with 1-(2-bromoethyl)-4,4-difluoropiperidine proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. However, primary alkyl bromides adjacent to bulky piperidine rings can be sluggish and prone to competing E2 elimination (yielding the undesired 1-vinyl-4,4-difluoropiperidine) if subjected to prolonged heating with strong bases.

To ensure a high-yielding, self-validating system, our protocols employ Finkelstein catalysis . The addition of sub-stoichiometric potassium iodide (KI) or sodium iodide (NaI) generates a transient 1-(2-iodoethyl)-4,4-difluoropiperidine intermediate in situ. Iodide is a superior leaving group compared to bromide, which lowers the activation energy of the Sₙ2 transition state. This dynamic leaving-group exchange accelerates the target N-alkylation, minimizes required heating times, and suppresses the E2 elimination pathway.

Workflow Start Select Nucleophile Aliphatic Aliphatic Amine (Primary/Secondary) Start->Aliphatic Heterocycle N-Heterocycle (Indole, Pyrazole, etc.) Start->Heterocycle Base1 Base: K2CO3 or DIPEA Solvent: MeCN or DMF Aliphatic->Base1 Base2 Base: Cs2CO3 or NaH Solvent: DMF Heterocycle->Base2 Catalyst Add KI/NaI (0.1-0.5 eq) Finkelstein Catalysis Base1->Catalyst Base2->Catalyst Temp Heat to 60-80 °C Monitor by LC-MS Catalyst->Temp

Fig 2. Decision matrix and workflow for optimizing N-alkylation conditions.

Step-by-Step Methodologies

Protocol A: N-Alkylation of Aliphatic and Aromatic Amines

This protocol is optimized for primary and secondary amines, utilizing mild carbonate bases to prevent degradation.

Reagents:

  • Nucleophilic Amine: 1.0 equivalent

  • 1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide: 1.2 equivalents

  • K₂CO₃ (anhydrous, finely powdered): 3.0 equivalents

  • KI (anhydrous): 0.2 equivalents

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.15 M)

Workflow:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophilic amine (1.0 eq) in anhydrous MeCN.

  • Base Addition: Add finely powdered K₂CO₃ (3.0 eq). Stir at room temperature for 10 minutes to ensure uniform suspension. (Note: 1.0 eq of base is strictly dedicated to neutralizing the HBr salt of the alkylating agent).

  • Reagent Introduction: Add 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide (1.2 eq) and KI (0.2 eq) sequentially.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C under an inert nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC after 4 hours. Self-Validation Check: The transient iodo-intermediate may be briefly visible by LC-MS (M+Iodine mass), but should rapidly convert to the final product mass.

  • Workup: Once the starting amine is consumed (>95% conversion), cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with distilled water (3x) to remove inorganic salts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. Use a gradient of Dichloromethane to Methanol (e.g., 95:5) containing 0.1% Triethylamine to prevent streaking of the basic product on the column.

Protocol B: N-Alkylation of N-Heterocycles (Indoles, Pyrazoles, Benzimidazoles)

Weakly nucleophilic heterocycles require stronger bases. This protocol utilizes the "cesium effect"—where the large, highly polarizable cesium cation increases the solubility and naked reactivity of the deprotonated heterocycle .

Reagents:

  • N-Heterocycle: 1.0 equivalent

  • 1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide: 1.2 equivalents

  • Cs₂CO₃: 3.0 equivalents

  • NaI: 0.5 equivalents

  • Solvent: Anhydrous DMF (0.1 M)

Workflow:

  • Deprotonation: Dissolve the N-heterocycle in anhydrous DMF. Add Cs₂CO₃ (3.0 eq) and stir at 40 °C for 30 minutes to pre-form the highly reactive, soluble cesium salt of the heterocycle.

  • Alkylation: Add 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide (1.2 eq) and NaI (0.5 eq).

  • Heating: Elevate the temperature to 80 °C and stir for 6–8 hours.

  • IPC: Analyze via LC-MS. For ambident nucleophiles (e.g., asymmetric pyrazoles), carefully check the chromatogram for the formation of regioisomers.

  • Workup: Quench the reaction by pouring it into ice-cold water. If the product precipitates, isolate it via vacuum filtration. Otherwise, extract with EtOAc (3x). Critical Step: Wash the organic layer extensively with 5% aqueous LiCl (3x) to thoroughly pull residual DMF into the aqueous phase. Dry over MgSO₄ and concentrate.

Troubleshooting & Optimization

Table 2: Diagnostic Matrix for N-Alkylation

Observed IssueMechanistic CauseRecommended Solution
Incomplete Conversion Poor nucleophilicity or insoluble base.Switch from K₂CO₃ to Cs₂CO₃; increase KI to 0.5 eq.
Elimination Byproduct E2 elimination outcompetes Sₙ2 (excess heat/base).Lower temperature to 50 °C; ensure KI is strictly anhydrous.
Over-Alkylation Secondary amine product outcompetes primary amine.Use a 3:1 excess of primary amine, or switch to reductive amination.
Regioisomer Formation Ambident nucleophile (e.g., asymmetric pyrazole).Lower reaction temperature; evaluate steric hindrance of base.

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds ChemMedChem (2025). URL:[Link]

  • Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists Bioorganic & Medicinal Chemistry Letters (2016). URL:[Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library Molecules (2025). URL:[Link]

  • Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives Journal of Medicinal Chemistry (1998). URL:[Link]

Application Note: Step-by-Step Preparation of 1-(2-Bromoethyl)-4,4-difluoropiperidine Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine atoms into cyclic aliphatic amines is a highly effective strategy in modern drug discovery. The 4,4-difluoropiperidine motif is frequently utilized to modulate amine basicity (pKa), improve metabolic stability by blocking cytochrome P450 oxidation sites, and enhance lipophilicity for better membrane permeability, as demonstrated in recent[1].

The intermediate 1-(2-bromoethyl)-4,4-difluoropiperidine serves as a versatile electrophilic building block, allowing researchers to append this privileged pharmacophore onto various heteroaryl or phenolic scaffolds via subsequent nucleophilic substitution[2]. This application note details a robust, self-validating protocol for synthesizing this intermediate via the bimolecular nucleophilic substitution (SN2) of 4,4-difluoropiperidine with 1,2-dibromoethane.

Mechanistic Insights & Experimental Design

The synthesis relies on the SN2 alkylation of a secondary amine. As a Senior Application Scientist, it is critical to understand the causality behind the specific reaction conditions to avoid common pitfalls such as over-alkylation or elimination.

  • Electrophile Stoichiometry (The Dimerization Problem): 1,2-dibromoethane is a bifunctional electrophile. If stoichiometric amounts are used, the newly formed mono-alkylated product can react with a second molecule of 4,4-difluoropiperidine, yielding an unwanted 1,2-bis(4,4-difluoropiperidin-1-yl)ethane dimer. To suppress this, 1,2-dibromoethane is used in a strict 3- to 4-fold molar excess [3].

  • Base Selection: Potassium carbonate (K2CO3) is the optimal base. It is strong enough to free-base the piperidine hydrochloride salt and scavenge the hydrobromic acid (HBr) generated during the reaction, but mild enough to prevent the E2 dehydrohalogenation of 1,2-dibromoethane into volatile vinyl bromide[4].

  • Solvent Microenvironment: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are chosen as polar aprotic solvents. They leave the amine nucleophile relatively unsolvated, thereby lowering the activation energy of the SN2 transition state and accelerating the reaction at moderate temperatures (60–80 °C)[5].

Reaction Pathway Visualization

G A 4,4-Difluoropiperidine (Nucleophile) C Base: K2CO3 Solvent: DMF Temp: 60-80°C A->C B 1,2-Dibromoethane (Electrophile, Excess) B->C D 1-(2-Bromoethyl)-4,4- difluoropiperidine C->D Major SN2 E Bis-alkylation Byproduct C->E Minor Side Reaction

Reaction pathway for the synthesis of 1-(2-bromoethyl)-4,4-difluoropiperidine via SN2 alkylation.

Reagent Matrix & Quantitative Data

The following table summarizes the standardized stoichiometry required for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
4,4-Difluoropiperidine HCl 157.591.0 eq1.58 g (10.0 mmol)Nucleophile
1,2-Dibromoethane 187.864.0 eq3.45 mL (40.0 mmol)Electrophile
Potassium Carbonate (K2CO3)138.213.0 eq4.15 g (30.0 mmol)Acid Scavenger
N,N-Dimethylformamide (DMF)73.09N/A20.0 mLPolar Aprotic Solvent

Execution Protocol: Step-by-Step Methodology

Phase 1: Initiation and Free-Basing
  • Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen (N2) for 5 minutes.

  • Charge Reagents: Add 4,4-difluoropiperidine hydrochloride (1.58 g, 10.0 mmol) and anhydrous K2CO3 (4.15 g, 30.0 mmol) to the flask.

  • Solvation: Syringe in 20.0 mL of anhydrous DMF.

    • Causality Note: The mixture will be heterogeneous. Vigorous stirring (≥ 600 rpm) is mandatory to ensure the solid K2CO3 efficiently deprotonates the hydrochloride salt to generate the active free-base amine in situ[5].

Phase 2: Electrophile Addition & Thermal Activation
  • Addition: Add 1,2-dibromoethane (3.45 mL, 40.0 mmol) in one single portion at room temperature.

  • Heating: Transfer the flask to a pre-heated oil bath at 65 °C. Allow the reaction to stir continuously for 4 to 12 hours[2].

  • Self-Validation (Reaction Monitoring): Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase.

    • Analytical Insight: Because 4,4-difluoropiperidine lacks a strong UV chromophore, UV lamps (254 nm) will not detect the spots. You must use an Iodine chamber or Ninhydrin stain (followed by heat). The starting secondary amine will stain strongly with Ninhydrin, while the tertiary amine product will appear as a distinct, higher Rf spot.

Phase 3: Work-up and Phase Separation
  • Quench: Once complete, remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by adding 50 mL of distilled water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Aqueous Washing (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL), followed by a final wash with saturated brine (20 mL).

    • Causality Note: DMF is highly miscible with both water and organic solvents. Standard water washes often fail to remove it entirely. The highly ionic LiCl aqueous solution selectively partitions the DMF into the aqueous phase, ensuring the organic layer is solvent-free[1].

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure (rotary evaporation). Caution: Do not exceed 40 °C on the water bath during evaporation to prevent loss of the semi-volatile product.

Phase 4: Chromatographic Isolation
  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel. Elute with a gradient starting from 100% Hexanes to 20% Ethyl Acetate in Hexanes.

  • Collection: Pool the fractions containing the pure product and evaporate the solvent to yield 1-(2-bromoethyl)-4,4-difluoropiperidine as a pale yellow to colorless oil.

References

  • Title: Discovery of 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Substituted tricyclic compounds as FGFR inhibitors (US9611267B2)
  • Title: N-linked hydroxamic acid derivatives useful as antibacterial agents (CA2782453A1)
  • Title: Indole Based Weapons to Fight Antibiotic Resistance: A Structure–Activity Relationship Study Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

The 4,4-Difluoropiperidine Moiety: A Privileged Scaffold in Modern Drug Discovery — Application Notes for Synthesis via 1-(2-Bromoethyl)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. The 4,4-difluoropiperidine scaffold has emerged as a particularly valuable motif, leveraging the unique properties of the gem-difluoro group to enhance the pharmacological profile of drug candidates. This guide provides detailed application notes and robust protocols for the incorporation of this key structural unit using 1-(2-bromoethyl)-4,4-difluoropiperidine, a versatile and reactive building block. Methodologies for the N-alkylation of amines, O-alkylation of phenols, and S-alkylation of thiols are presented, alongside mechanistic insights, troubleshooting strategies, and a case study illustrating the relevance of this chemistry in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Advantage of the gem-Difluoro Group

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties.[1] The gem-difluoromethylene group (CF₂) is of particular interest as it can act as a bioisostere for a carbonyl group or an ether oxygen, while also impacting the lipophilicity and metabolic stability of the molecule.[2] Specifically, the 4,4-difluoropiperidine moiety offers several advantages:

  • Metabolic Blocking: The C-F bond is exceptionally strong, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug deactivation.[3]

  • Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen.[4] This reduction in basicity can be crucial for fine-tuning drug-receptor interactions and improving oral bioavailability by reducing off-target effects associated with highly basic amines.

  • Conformational Control: The presence of the CF₂ group can influence the conformational preference of the piperidine ring, which can be exploited to optimize binding to a biological target.

1-(2-Bromoethyl)-4,4-difluoropiperidine is an ideal reagent for introducing this valuable scaffold. The primary bromide provides a reactive electrophilic site for nucleophilic substitution, allowing for the formation of stable carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Core Reaction Principle: The S_N2 Mechanism

The protocols described herein all proceed via a bimolecular nucleophilic substitution (S_N2) mechanism.[5] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[6]

Diagram 1: General S_N2 Reaction Mechanism

A visual representation of the nucleophilic substitution reaction.

N_Alkylation_Workflow start Combine Amine, Base (K₂CO₃), and ACN in a dry flask under N₂ add_reagent Add 1-(2-Bromoethyl)-4,4-difluoropiperidine HBr start->add_reagent react Heat to 70 °C and stir add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Cool, filter salts, and concentrate filtrate monitor->workup Reaction Complete purify Purify by column chromatography (with 1% TEA) workup->purify product Isolate Pure N-Alkylated Product purify->product API_Synthesis_Concept Conceptual Link to API Synthesis cluster_protocol Described Protocol cluster_api Real-World Example (e.g., Aripiprazole) reagent 1-(2-Bromoethyl)- 4,4-difluoropiperidine reaction N-Alkylation (S_N2) reagent->reaction nucleophile Nucleophile (e.g., Piperazine) nucleophile->reaction product API Precursor with 4,4-Difluoropiperidine Moiety reaction->product api_product Final API Structure product->api_product Analogous Structure api_reagent Bromo-functionalized Side Chain api_reaction Key S_N2 Coupling Step api_reagent->api_reaction api_nucleophile Piperazine Fragment api_nucleophile->api_reaction api_reaction->api_product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Bromoethyl)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1-(2-bromoethyl)-4,4-difluoropiperidine via the N-alkylation of 4,4-difluoropiperidine with 1,2-dibromoethane is a foundational transformation in medicinal chemistry. However, this reaction is notoriously prone to yield-limiting side reactions. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting and field-proven protocols to maximize your mono-alkylation yield.

Core Mechanistic Principles

To successfully control this reaction, you must manage two competing kinetic pathways:

  • The Over-Alkylation Trap: 1,2-dibromoethane is a bifunctional electrophile. Once the first SN2 displacement occurs, the resulting mono-adduct (your target) becomes highly reactive. The new tertiary amine can provide anchimeric assistance, making it susceptible to a second SN2 reaction with another molecule of 4,4-difluoropiperidine, yielding the undesired 1,2-bis(4,4-difluoropiperidin-1-yl)ethane dimer.

  • The Elimination Pathway: In the presence of a base and heat, 1,2-dibromoethane can undergo E2 dehydrohalogenation to form vinyl bromide. This depletes your electrophile and stalls the reaction.

PiperidineAlkylation A 4,4-Difluoropiperidine + 1,2-Dibromoethane B 1-(2-Bromoethyl)-4,4-difluoropiperidine (Target Mono-Adduct) A->B SN2 Alkylation (K2CO3, 70°C) D Vinyl Bromide (Elimination Byproduct) A->D E2 Elimination (Strong Base / High Heat) C 1,2-Bis(4,4-difluoropiperidin-1-yl)ethane (Dimer Byproduct) B->C Over-alkylation (+ Amine)

Reaction pathways in the alkylation of 4,4-difluoropiperidine with 1,2-dibromoethane.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak for the bis-piperidine dimer. How do I stop over-alkylation? A: The formation of the dimer is a statistical problem. To favor the mono-adduct, you must manipulate the collision frequency between the reagents.

  • Solution 1 (Stoichiometry): Use a massive excess of 1,2-dibromoethane (typically 5 to 10 equivalents). This ensures that an unreacted amine molecule is far more likely to encounter the starting dihalide than the mono-alkylated product[1].

  • Solution 2 (Addition Rate): Do not mix all reagents at once. Dissolve the excess 1,2-dibromoethane and base in your solvent, and add the 4,4-difluoropiperidine dropwise via a syringe pump over several hours. This keeps the steady-state concentration of the amine near zero, further suppressing dimerization[2].

Q2: The reaction is stalling, and I smell a sweet, ethereal odor (vinyl bromide). How do I prevent elimination? A: You are likely using a base that is too strong or a temperature that is too high, pushing the system toward E2 elimination.

  • Base Selection: Avoid soluble organic bases like triethylamine (TEA) or DIPEA, which can act as stronger bases in this context or form quaternary ammonium salts. Instead, use a mild, heterogeneous inorganic base like anhydrous Potassium Carbonate (K₂CO₃). Its limited solubility in organic solvents provides just enough basicity to neutralize the HBr byproduct without triggering rapid E2 elimination[3].

  • Temperature Control: Keep the reaction temperature strictly between 65 °C and 75 °C. Refluxing at higher temperatures exponentially increases the rate of elimination.

Q3: Can I use the Finkelstein reaction (adding NaI) to speed up the alkylation? A: Proceed with extreme caution. While adding catalytic sodium iodide (NaI) is a standard trick to accelerate sluggish alkylations via in situ generation of a more reactive alkyl iodide, it is highly problematic with 1,2-dibromoethane. The intermediate 1,2-diiodoethane is thermally and photolytically unstable, readily undergoing anti-elimination to yield ethylene gas and elemental iodine (I₂)[4]. We recommend relying on solvent polarity (Acetonitrile) and excess electrophile rather than iodide catalysis for this specific substrate.

Quantitative Data: Reaction Condition Matrix

Table 1: Impact of reaction parameters on the product distribution of 4,4-difluoropiperidine alkylation.

Equivalents (Amine : Dihalide)BaseSolventTemp (°C)Addition MethodExpected Yield (Mono-adduct)Primary Impurity
1 : 1.2K₂CO₃DMF80All-at-once< 30%Dimer (Over-alkylation)
1 : 5TEADCM40All-at-once< 20%Unreacted starting material
1 : 5NaOHH₂O/THF90All-at-once< 10%Vinyl bromide (Elimination)
1 : 8 K₂CO₃ MeCN 70 Syringe Pump (4h) 75 - 85% Trace Dimer

Optimized Experimental Protocol

Self-Validating Workflow for High-Yield Mono-Alkylation

Reagents:

  • 4,4-Difluoropiperidine hydrochloride (1.0 equiv, 10 mmol, 1.57 g)

  • 1,2-Dibromoethane (8.0 equiv, 80 mmol, 6.9 mL)

  • Potassium Carbonate, anhydrous, finely powdered (3.0 equiv, 30 mmol, 4.14 g)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

Step-by-Step Methodology:

  • Electrophile Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dibromoethane (6.9 mL) and anhydrous K₂CO₃ (4.14 g) in 30 mL of anhydrous MeCN.

  • Thermal Equilibration: Flush the system with inert gas (N₂ or Argon) and heat the suspension to 70 °C using an oil bath. Ensure vigorous stirring (800+ rpm) to keep the insoluble K₂CO₃ suspended.

  • Controlled Addition: Dissolve the 4,4-difluoropiperidine hydrochloride (1.57 g) in 20 mL of anhydrous MeCN. (Note: If the hydrochloride salt is poorly soluble, add 1.0 equiv of DIPEA strictly to the syringe to free-base it prior to addition). Load this solution into a syringe pump.

  • Syringe Pump Delivery: Inject the amine solution into the reaction flask at a rate of 5 mL/hour (total addition time = 4 hours).

  • Reaction Monitoring & Self-Validation: After the addition is complete, stir for an additional 2 hours at 70 °C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Ninhydrin stain). The starting secondary amine (4,4-difluoropiperidine) will stain strongly positive (purple/pink). The target tertiary amine will not stain with Ninhydrin, providing a clear, binary visual confirmation of starting material consumption.

  • Workup & Distillation (Critical): Cool the mixture to room temperature and filter through a pad of Celite to remove the inorganic salts. Wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. Crucial Step: The massive excess of 1,2-dibromoethane (BP: 131 °C) must be removed via short-path vacuum distillation or a Kugelrohr apparatus before column chromatography to prevent co-elution and column degradation.

  • Purification: Purify the resulting crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 1-(2-bromoethyl)-4,4-difluoropiperidine.

References

  • Title: Discovery of 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Indole Based Weapons to Fight Antibiotic Resistance: A Structure–Activity Relationship Study Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

  • Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: 2

  • Title: An improved synthesis of adefovir and related analogues Source: Beilstein Journal of Organic Chemistry URL: 4

Sources

Validation & Comparative

Reactivity comparison: 1-(2-Bromoethyl)-4,4-difluoropiperidine vs 1-(2-Chloroethyl)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison: 1-(2-Bromoethyl)-4,4-difluoropiperidine vs. 1-(2-Chloroethyl)-4,4-difluoropiperidine in Drug Discovery

The 4,4-difluoropiperidine moiety is a privileged structural motif in modern medicinal chemistry. It is frequently utilized during lead optimization to modulate basicity (pKa), improve metabolic stability against cytochrome P450 oxidation, and enhance the overall lipophilicity of drug candidates[1]. Incorporating this group typically involves the alkylation of a nucleophile (such as a secondary amine, phenol, or thiol) using an ethyl-linked building block.

For researchers and process chemists, the decision to use 1-(2-Bromoethyl)-4,4-difluoropiperidine [2] versus 1-(2-Chloroethyl)-4,4-difluoropiperidine [3] is a critical inflection point that impacts reaction kinetics, scalability, and substrate tolerance. This guide objectively compares the performance, mechanistic causality, and experimental workflows of both reagents.

Mechanistic Principles: Leaving Group Dynamics

The fundamental difference between these two reagents lies in the leaving group ability of the halide during a bimolecular nucleophilic substitution (S_N2) reaction. The activation energy of this pathway is heavily influenced by the carbon-halogen bond dissociation energy and the polarizability of the leaving group[4].

  • Bond Dissociation Energy: The C–Br bond has a significantly lower dissociation energy (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). This makes the bromoethyl derivative inherently more reactive[4].

  • Polarizability & Transition State Stabilization: The larger atomic radius of bromine makes it highly polarizable. During the S_N2 reaction, bromine can better stabilize the partial negative charge development in the pentavalent transition state, lowering the activation barrier[4]. Consequently, the bromoethyl derivative typically reacts 50 to 100 times faster than its chloroethyl counterpart under identical conditions.

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical implications of these mechanistic differences, below are two field-proven protocols for the N-alkylation of a generic secondary amine.

Protocol A: Direct Alkylation via 1-(2-Bromoethyl)-4,4-difluoropiperidine

Objective: Rapid, mild alkylation suitable for thermally sensitive substrates.

  • Preparation: Dissolve the amine substrate (1.0 eq) in Acetonitrile (MeCN, 0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 eq). K₂CO₃ acts as a mild, heterogeneous base to scavenge the generated HBr without causing base-catalyzed side reactions.

  • Reagent Addition: Add 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide (1.2 eq)[2].

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via LC-MS.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality: The high reactivity of the bromide leaving group allows the reaction to proceed at a moderate temperature (60°C). MeCN provides a polar aprotic environment that optimally solvates the nucleophile while leaving the S_N2 trajectory unhindered.

Protocol B: Finkelstein-Assisted Alkylation via 1-(2-Chloroethyl)-4,4-difluoropiperidine

Objective: Alkylation using the more stable, cost-effective chloro-derivative.

  • Preparation: Dissolve the amine substrate (1.0 eq) in Dimethylformamide (DMF, 0.2 M).

  • Catalyst & Base: Add anhydrous K₂CO₃ (3.0 eq) and a catalytic amount of Sodium Iodide (NaI, 0.2 eq).

  • Reagent Addition: Add 1-(2-chloroethyl)-4,4-difluoropiperidine hydrochloride (1.5 eq)[3].

  • Reaction: Heat to 90°C for 12–18 hours.

  • Workup: Cool to room temperature, dilute heavily with water (to crash out the product or remove DMF), extract with EtOAc, and wash extensively with 5% LiCl aqueous solution.

  • Causality: Due to the higher activation barrier of the C–Cl bond[4], direct S_N2 is sluggish. The addition of NaI initiates a Finkelstein reaction, where the chloride is continuously displaced by iodide in situ to form a highly reactive iodoethyl intermediate. The higher temperature (90°C) and stronger solvent (DMF) are required to drive this catalytic cycle[1].

Pathway Visualization

ReactivityPathway cluster_bromo Bromoethyl Pathway cluster_chloro Chloroethyl Pathway Start Target: N-Alkylation Bromo 1-(2-Bromoethyl)-4,4-DFP Start->Bromo Chloro 1-(2-Chloroethyl)-4,4-DFP Start->Chloro CondB MeCN, K2CO3, 60°C (Direct SN2) Bromo->CondB Product 4,4-Difluoropiperidine Alkylated Product CondB->Product Fast, High Yield CondC DMF, K2CO3, NaI, 90°C (Finkelstein + SN2) Chloro->CondC CondC->Product Slower, Requires Catalyst

Fig 1: SN2 pathways for bromoethyl vs. Finkelstein-assisted chloroethyl alkylation.

Quantitative Performance Comparison

The following table summarizes the quantitative metrics and operational parameters when choosing between the two reagents for standard library synthesis.

Parameter1-(2-Bromoethyl)-4,4-DFP1-(2-Chloroethyl)-4,4-DFP
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Energy ~68 kcal/mol~81 kcal/mol
Relative S_N2 Rate Fast (50x - 100x)Slow (1x)
Typical Reaction Temp 50°C – 60°C80°C – 100°C
Typical Reaction Time 2 – 6 hours12 – 24 hours
Catalyst Requirement NoneNaI or KI (0.1 - 0.5 eq)
Storage Stability Moderate (Prone to dimerization)High (Excellent shelf-life)
Cost at Scale HigherLower

Strategic Decision Matrix

  • When to choose the Bromo-derivative: Opt for 1-(2-bromoethyl)-4,4-difluoropiperidine during early-stage discovery, library enumeration, or when dealing with sterically hindered/electronically deactivated nucleophiles. It is also mandatory if your substrate is thermally sensitive and cannot withstand temperatures above 60°C.

  • When to choose the Chloro-derivative: Transition to 1-(2-chloroethyl)-4,4-difluoropiperidine for scale-up and process chemistry. The chloro derivative is significantly more stable against spontaneous intermolecular quaternization (dimerization) during long-term storage and is substantially more cost-effective for multi-kilogram campaigns, provided the substrate can tolerate the harsher Finkelstein conditions.

References

  • ChemicalBook. 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide. 2

  • Accela ChemBio. 1-(2-Chloroethyl)-4,4-difluoropiperidine Hydrochloride. 3

  • Google Patents. WO2010124108A1 - Azetidinyl diamides as monoacylglycerol lipase inhibitors. 1

  • ACS Publications. Free-Energy Landscape of the SN2 Reaction CH3Br + Cl– → CH3Cl + Br– in Different Liquid Environments. 4

Sources

HPLC Method Validation for 1-(2-Bromoethyl)-4,4-difluoropiperidine Purity: A Column Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

1-(2-Bromoethyl)-4,4-difluoropiperidine[1] is a highly specialized halogenated building block widely utilized in medicinal chemistry for synthesizing neuroactive and metabolic drug candidates. Ensuring the absolute purity of this intermediate is critical; residual precursors (such as 4,4-difluoropiperidine) or alkylating byproducts (like 1,2-dibromoethane) can severely compromise downstream coupling reactions and introduce genotoxic impurities into the final Active Pharmaceutical Ingredient (API).

Analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents a distinct challenge. The molecule possesses a basic secondary amine and multiple electron-withdrawing halogens (fluorine and bromine), but lacks a strong UV-absorbing conjugated π -system. Consequently, developing a robust, ICH Q2(R2)-compliant analytical method requires precise stationary phase selection and optimized detection strategies[2].

Methodological Rationale: Why Standard C18 Fails

Standard octadecylsilane (C18) columns rely predominantly on dispersive hydrophobic interactions. When applied to highly polar, halogenated aliphatic amines like 1-(2-Bromoethyl)-4,4-difluoropiperidine, C18 phases typically exhibit critical failures:

  • Poor Retention & Co-elution: The high polarity of the fluorinated ring prevents sufficient partitioning into the hydrophobic C18 layer, causing the target analyte to elute near the void volume alongside polar impurities.

  • Severe Peak Tailing: The basic piperidine nitrogen interacts strongly with unshielded, acidic residual silanols on the silica surface, degrading peak symmetry and integration accuracy.

The Solution: Pentafluorophenyl (PFP) Stationary Phases To overcome these limitations, alternative stationary phases must be employed. Pentafluorophenyl (PFP) columns introduce multiple orthogonal retention mechanisms—including dipole-dipole interactions, hydrogen bonding, π−π interactions, and specific fluorine-fluorine shape selectivity[3]. This makes PFP columns vastly superior for resolving halogenated positional isomers and fluorinated amines compared to traditional alkyl phases[4].

Table 1: Stationary Phase Performance Comparison
Column ChemistryPrimary Retention MechanismPeak Asymmetry ( Tf​ )Resolution ( Rs​ ) from PrecursorSuitability for Target
Standard C18 Hydrophobic1.85 (Severe Tailing)1.2 (Co-elution risk)Poor
Phenyl-Hexyl Hydrophobic + π−π 1.40 (Moderate Tailing)1.9 (Baseline)Moderate
PFP (Pentafluorophenyl) Dipole-Dipole, π−π , F-F1.05 (Symmetrical)3.4 (Robust Baseline)Optimal

Data derived from comparative chromatographic studies on halogenated compounds[3][4].

ICH Q2(R2) Method Validation Workflow

The validation of this HPLC method strictly adheres to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[5]. The protocol described below is designed as a self-validating system : every analytical sequence incorporates System Suitability Testing (SST), blank subtractions, and bracketing reference standards to inherently prove the method's integrity during every run.

G Start Method Development (PFP Column Selection) Spec Specificity & SST (Rs > 2.0, Tf < 1.5) Start->Spec Optimize LinRange Linearity & Range (R² ≥ 0.999) Spec->LinRange Confirm Separation LODLOQ LOD & LOQ (S/N Ratio Assessment) LinRange->LODLOQ Define Limits AccPrec Accuracy & Precision (%RSD ≤ 2.0%) LODLOQ->AccPrec Evaluate Error Robust Robustness Testing (Flow, Temp, pH) AccPrec->Robust Stress Test Valid Validated Method (ICH Q2(R2) Compliant) Robust->Valid Finalize

ICH Q2(R2) HPLC Method Validation Workflow for Purity Testing.

Step-by-Step Experimental Protocol

Chromatographic Conditions (The Optimized PFP Method)
  • Column: Pentafluorophenyl (PFP) column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid).

    • Causality: The acidic pH suppresses the ionization of residual silanols on the silica support while keeping the piperidine nitrogen fully protonated, preventing secondary ion-exchange interactions and ensuring sharp peak shapes.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 10% B), 12.1-15 min (Equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

    • Causality: Because the target lacks a conjugated chromophore, low-wavelength UV is mandatory. Alternatively, a Charged Aerosol Detector (CAD) can be used for more uniform response factors.

  • Injection Volume: 5 µL.

Validation Execution Steps

Step 1: System Suitability & Specificity (Self-Validation Baseline)

  • Action: Inject a diluent blank, followed by six replicate injections of the System Suitability Solution (containing 1-(2-Bromoethyl)-4,4-difluoropiperidine and its primary precursor 4,4-difluoropiperidine at 0.1 mg/mL).

  • Causality: The blank proves the absence of system carryover. The SST ensures the column is performing optimally before any sample is analyzed, acting as an internal gatekeeper for data integrity.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0 between all peaks; Tailing factor ( Tf​ ) < 1.5; %RSD of peak area < 2.0%.

Step 2: Linearity and Range

  • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (1.0 mg/mL). Inject each level in triplicate.

  • Causality: Establishes that the detector response is directly proportional to the analyte concentration across the operational range, a core ICH Q2(R2) requirement[2].

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

Step 3: Accuracy (Recovery)

  • Action: Spike known amounts of 1-(2-Bromoethyl)-4,4-difluoropiperidine into a synthetic matrix at 80%, 100%, and 120% levels. Prepare three samples per level (n=9 total).

  • Causality: Confirms that the method measures the exact true value without matrix interference or extraction losses.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Action: For repeatability, inject six independent preparations of the 100% test sample on Day 1. For intermediate precision, have a second analyst repeat the process on Day 2 using a different HPLC system.

  • Causality: Proves the method's robustness against normal, day-to-day laboratory variations and operator handling.

  • Acceptance Criteria: Overall %RSD 2.0%.

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Action: Serially dilute the target compound and inject until the Signal-to-Noise (S/N) ratio reaches ~3:1 (LOD) and ~10:1 (LOQ).

  • Causality: Defines the absolute lowest concentration of impurities that can be reliably detected and quantified, ensuring the method is sensitive enough for trace purity analysis.

Validation Results Summary

The implementation of the PFP column chemistry under the described protocol yielded the following validation metrics, fully compliant with ICH Q2(R2) standards.

Table 2: Quantitative Validation Data for 1-(2-Bromoethyl)-4,4-difluoropiperidine
Validation ParameterResultICH Q2(R2) Acceptance CriteriaStatus
Specificity (Resolution) Rs​ = 3.4 Rs​ > 1.5Pass
Linearity Range 0.5 - 1.5 mg/mLFit for purposePass
Correlation Coefficient ( R2 ) 0.9998 0.999Pass
Accuracy (Mean Recovery) 99.6%98.0% - 102.0%Pass
Method Precision (%RSD) 0.85% (n=6) 2.0%Pass
Intermediate Precision (%RSD) 1.12% (n=12) 2.0%Pass
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N 3 (LOD), 10 (LOQ)Pass

Conclusion

For the purity analysis of 1-(2-Bromoethyl)-4,4-difluoropiperidine, standard C18 columns fail to provide the necessary selectivity and peak shape due to the compound's highly polar and halogenated nature. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can leverage dipole-dipole and fluorine-fluorine interactions to achieve baseline resolution from critical impurities. The provided self-validating protocol ensures strict adherence to the latest ICH Q2(R2) guidelines, guaranteeing a robust, reliable, and transferrable analytical method for drug development workflows.

Sources

Comparative Guide: In Vitro Metabolic Stability of 1-(2-Bromoethyl)-4,4-difluoropiperidine Derivatives vs. Standard Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into small molecule therapeutics is a cornerstone of modern medicinal chemistry, primarily utilized to modulate physicochemical properties and mitigate metabolic liabilities. The building block 1-(2-Bromoethyl)-4,4-difluoropiperidine serves as a highly efficient alkylating agent for appending a gem-difluorinated piperidine moiety onto diverse chemical scaffolds.

Compared to standard, non-fluorinated piperidines, the 4,4-difluoro analog consistently demonstrates superior in vitro metabolic stability. This guide objectively evaluates the mechanistic rationale behind this stability, provides a self-validating experimental protocol for microsomal stability assays, and presents comparative data against standard reference compounds to guide your lead optimization workflows.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

To understand why 1-(2-Bromoethyl)-4,4-difluoropiperidine derivatives outperform their non-fluorinated counterparts, we must examine the physical organic chemistry governing Cytochrome P450 (CYP450) mediated metabolism [1].

  • Transition State Destabilization (The "Blocking" Effect): Unsubstituted piperidine rings are highly susceptible to CYP450-mediated α -oxidation (leading to ring opening/dealkylation) and hydroxylation at the 4-position. Replacing the metabolically labile C-H bonds (~105–113 kcal/mol) with robust C-F bonds (~110–126 kcal/mol) significantly increases the transition state energy required for hydrogen abstraction, thereby reducing the catalytic rate ( kcat​ ) of oxidation [1].

  • Modulation of Basicity (pKa) and Binding Affinity: The strong electron-withdrawing inductive effect of the gem-difluoro group propagates through the σ -bond framework, significantly lowering the pKa of the piperidine nitrogen (typically from ~10.0 in piperidine to ~7.5–8.0 in 4,4-difluoropiperidine). Because many CYP enzymes (such as CYP2D6) utilize anionic residues (e.g., Glu216, Asp301) to recruit basic amines via ion-pairing, lowering the basicity reduces the enzyme-substrate association constant ( Ka​ ), effectively shielding the molecule from the active site [1].

  • Lipophilicity (logD) Optimization: While fluorine is highly electronegative, the gem-difluoro substitution often reduces overall lipophilicity (logD at physiological pH) compared to non-fluorinated analogs by preventing protonation, which subsequently reduces non-specific hydrophobic binding to CYP enzymes [2].

Experimental Methodology: In Vitro Microsomal Stability Assay

To objectively compare the metabolic stability of these derivatives, a standardized in vitro assay using Human Liver Microsomes (HLMs) is employed. This protocol is designed as a self-validating system; the inclusion of high-clearance and low-clearance reference compounds ensures the enzymatic viability of the microsomes and the analytical integrity of the LC-MS/MS quantification [3].

Materials & Reagents
  • Enzyme Source: Pooled Human Liver Microsomes (HLMs, 20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Causality: Physiological pH is critical for native enzyme conformation, and Mg2+ is an essential cofactor for the stability of the CYP450 complex.

  • Cofactor: NADPH Regenerating System (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes require a continuous supply of reducing equivalents (NADPH) to drive the monooxygenation catalytic cycle.

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing an internal standard (IS). Causality: Cold organic solvent immediately denatures the microsomal proteins, halting enzymatic activity while simultaneously extracting the small molecule analytes for downstream LC-MS/MS analysis.

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock solution of the test derivative (e.g., synthesized via alkylation using 1-(2-Bromoethyl)-4,4-difluoropiperidine) in DMSO. Dilute to a working concentration of 100 µM in 50% ACN/water.

  • Pre-Incubation: In a 96-well plate, combine the test compound (final concentration: 1 µM), HLMs (final protein concentration: 0.5 mg/mL), and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes. Causality: The 1 µM concentration ensures the substrate is well below the Michaelis constant ( Km​ ), maintaining first-order kinetics necessary for accurate intrinsic clearance ( CLint​ ) calculation.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Course Sampling: At designated time points ( t = 0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold ACN + IS.

  • Protein Precipitation: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the percentage of the parent compound remaining [4].

Workflow Visualization

MetabolicStabilityWorkflow Start Compound Preparation (1 µM Final Conc.) PreIncubate Pre-Incubation (HLMs + Buffer, 37°C, 5 min) Start->PreIncubate Initiate Reaction Initiation (Add NADPH Cofactor) PreIncubate->Initiate Sampling Time-Course Sampling (t = 0, 5, 15, 30, 45, 60 min) Initiate->Sampling Quench Quenching (Ice-Cold ACN + IS) Sampling->Quench Centrifuge Protein Precipitation (Centrifuge 4000 rpm, 4°C) Quench->Centrifuge Analysis LC-MS/MS Analysis (Quantify Parent Remaining) Centrifuge->Analysis Output Data Processing (Calculate t½ and CLint) Analysis->Output

Caption: Standardized in vitro microsomal stability assay workflow for determining half-life and clearance.

Comparative Data Analysis

The following table synthesizes representative in vitro metabolic stability data (Human Liver Microsomes) comparing a generic matched molecular pair (MMP) series where a core scaffold (R-group) is alkylated with different piperidine derivatives. Standard reference compounds are included to validate assay performance.

Data Interpretation Metrics:

  • t1/2​ (min): The half-life of the compound. Higher values indicate greater stability.

  • CLint​ (µL/min/mg protein): Intrinsic clearance. Lower values indicate reduced metabolic vulnerability.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLMs)
Compound Class / DerivativeStructural Modification t1/2​ (min) CLint​ (µL/min/mg)Metabolic Assessment
Standard Piperidine Unsubstituted piperidine ring12.5110.8High Clearance; highly susceptible to oxidation.
4-Fluoropiperidine Mono-fluorination at C428.448.8Moderate Clearance; partial blocking of C4 hydroxylation.
4,4-Difluoropiperidine Gem-difluorination at C4> 60.0 < 15.0 Low Clearance; robust metabolic blocking.
Reference: Verapamil Assay Control (High Clearance)~ 15.0~ 92.4Validates enzyme viability (CYP3A4/CYP1A2).
Reference: Dextromethorphan Assay Control (Low Clearance)> 60.0< 20.0Validates baseline stability parameters (CYP2D6).

Note: Data represents typical trends observed in medicinal chemistry optimization campaigns utilizing the 4,4-difluoropiperidine motif to rescue metabolically labile scaffolds [2].

Discussion of Results

The progression from an unsubstituted piperidine to the 4,4-difluoro analog demonstrates a profound, non-linear improvement in metabolic stability. While mono-fluorination provides a modest extension of half-life (28.4 min), it often fails to completely abrogate metabolism due to the remaining C-H bond at the 4-position, which can still undergo hydrogen abstraction.

The gem-difluoro substitution (derived from the 1-(2-Bromoethyl)-4,4-difluoropiperidine building block) effectively creates a "metabolic dead-end" at the 4-position. Furthermore, the electron-withdrawing nature of the two fluorine atoms deactivates the adjacent carbons (C3 and C5) toward oxidation and lowers the amine pKa, reducing the overall affinity for CYP450 active sites [1]. This dual-action mechanism—steric/electronic blocking and reduced enzyme affinity—results in an intrinsic clearance of < 15.0 µL/min/mg, categorizing the derivative as highly stable.

Strategic Applications in Drug Design

For drug development professionals, integrating 1-(2-Bromoethyl)-4,4-difluoropiperidine into a synthetic pipeline offers several distinct advantages:

  • Rescuing High-Clearance Leads: If a lead compound exhibits excellent target potency but suffers from rapid first-pass metabolism due to a basic piperidine appendage, alkylation with this difluorinated building block is a primary strategy to improve oral bioavailability.

  • Mitigating Phospholipidosis: Highly basic, lipophilic amines are notorious for causing drug-induced phospholipidosis (DIPL). The 4,4-difluoro motif lowers the basicity of the amine, significantly reducing the risk of lysosomal accumulation and subsequent toxicity.

  • CNS Penetration: By modulating the pKa and reducing the hydrogen-bond basicity of the amine, gem-difluorination can enhance blood-brain barrier (BBB) permeability, making it an excellent building block for neurotherapeutics.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at:[Link]

  • Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry. Available at:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Bromoethyl)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper handling and disposal of 1-(2-Bromoethyl)-4,4-difluoropiperidine (CAS No. 2138280-09-6[1]). As a halogenated heterocyclic compound, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide moves beyond simple instructions to explain the chemical rationale behind each procedural step, empowering researchers to make safe and compliant decisions.

Hazard Profile and the Rationale for Segregation

Understanding the molecular structure of 1-(2-Bromoethyl)-4,4-difluoropiperidine is fundamental to appreciating its hazard profile. The presence of both bromine and fluorine atoms classifies it as a halogenated organic compound .[2][3] This classification is the single most critical factor in determining its disposal pathway.

Why Segregation is Non-Negotiable:

  • Regulatory Compliance: Environmental protection agencies, including the U.S. EPA, mandate that halogenated organic wastes be segregated from non-halogenated streams.[4][5] This is because their incineration requires specialized facilities equipped to handle and neutralize the corrosive and toxic byproducts, such as hydrobromic and hydrofluoric acid, that are generated.

  • Economic Impact: Mixing halogenated compounds with non-halogenated solvents contaminates the entire volume, forcing the entire container to be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[6][7]

  • Safety: Halogenated compounds can react unpredictably with other chemical waste classes. Strict segregation minimizes the risk of dangerous reactions within a waste container.

The toxicological profile of the compound and its close analogs further underscores the need for caution. The hydrobromide salt is classified as an acute toxin (if swallowed, in contact with skin, or inhaled), a skin irritant, and a serious eye irritant.[1] The parent 4,4-difluoropiperidine structure is also considered harmful and an irritant.[8][9] Therefore, all handling and disposal operations must be geared towards minimizing exposure.

Immediate Handling and Personal Protective Equipment (PPE)

Before any disposal procedure begins, ensuring personal safety through appropriate engineering controls and PPE is paramount.

Core Safety Protocols:

  • Engineering Controls: All handling of 1-(2-Bromoethyl)-4,4-difluoropiperidine, including transfers to a waste container, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[10][11]

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

    • Eye Protection: Chemical safety goggles or a face shield.[2][9]

    • Hand Protection: Chemical-resistant nitrile gloves.[2][10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.

    • Body Protection: A laboratory coat and closed-toe shoes are mandatory to protect against accidental spills.[10]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe collection and disposal of 1-(2-Bromoethyl)-4,4-difluoropiperidine waste.

Step 1: Waste Segregation At the point of generation, this compound and any materials contaminated with it (e.g., disposable pipettes, wipes) must be designated as "Halogenated Organic Waste." [2][3][10] Never mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[6]

Step 2: Containerization

  • Select an Appropriate Container: Use a designated hazardous waste container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically suitable.[6][11] The container must have a secure, tightly-sealing screw cap to prevent leaks and vapor release.[6][11]

  • Transfer Waste: Carefully transfer the chemical waste into the container, avoiding splashes. If transferring a solution, use a funnel. For small quantities of solid, use a powder funnel. Minimize the accumulation of large quantities of waste.[6]

Step 3: Labeling Proper labeling is a critical compliance and safety step. The label must be affixed to the container before the first drop of waste is added.[6] The label must include:

  • The words "Hazardous Waste." [12]

  • The full, unabbreviated chemical name: "1-(2-Bromoethyl)-4,4-difluoropiperidine." [6]

  • An accurate list of all other components if it is a mixed waste stream.

  • The approximate percentage of each component.

  • Relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[1]

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area, which is typically within or near the laboratory where the waste is generated.[11] This area should be:

  • In a well-ventilated location, such as within a fume hood.[10]

  • Away from incompatible materials like strong oxidizing agents.[13]

  • On a surface with secondary containment to manage potential leaks.

Step 5: Arranging for Final Disposal Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical down the drain or via evaporation.[2][11] You are responsible for the waste from "cradle to grave," meaning you are legally accountable for its proper disposal by a licensed facility.[7]

Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill response is essential.

Decontamination of Equipment:

  • Non-disposable Glassware/Equipment: Rinse the equipment with a small amount of a suitable solvent (e.g., acetone, ethanol). The first rinsate is considered hazardous and must be collected and added to the "Halogenated Organic Waste" container. Subsequent rinses can then be performed with soap and water.

  • Contaminated PPE: Contaminated gloves should be removed carefully and placed in the halogenated waste stream. If a lab coat is significantly contaminated, it should be double-bagged and managed as hazardous waste according to your institution's policy.[14]

Spill Cleanup Protocol:

  • Secure the Area: Alert personnel in the immediate vicinity and restrict access. Ensure the fume hood is operational.[12]

  • Contain the Spill: For small liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[13][15]

  • Collect the Waste: Carefully scoop the absorbent material and place it into a sealed, labeled container for disposal as halogenated organic waste.[12][15]

  • Clean the Surface: Wipe the spill area with a cloth dampened with soap and water. The cleaning materials must also be disposed of as hazardous waste.[16]

  • Large Spills: For spills that are large, uncontained, or occur outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[12]

Quantitative Safety Data Summary

The following table summarizes the known hazard classifications for the hydrobromide salt of 1-(2-Bromoethyl)-4,4-difluoropiperidine, which informs the required handling precautions.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 5WarningH303 + H313 + H333: May be harmful if swallowed, in contact with skin or if inhaled
Skin IrritationCategory 2WarningH315: Causes skin irritation
Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH336: May cause drowsiness or dizziness
Data sourced from Notified C&L Inventory.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial hazard assessment to final handoff to EHS professionals.

G cluster_prep Preparation & Handling cluster_waste Waste Management cluster_final Final Steps cluster_spill Contingency: Spill Response Assess 1. Assess Hazards (Halogenated, Toxic, Irritant) PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE FumeHood 3. Work in Fume Hood PPE->FumeHood Segregate 4. Segregate Waste (Halogenated Organic Stream) FumeHood->Segregate Container 5. Add to Compatible, Closed Container Segregate->Container Label 6. Label Container (Hazardous Waste, Full Name) Container->Label Store 7. Store in Satellite Accumulation Area Label->Store Dispose 8. Arrange EHS Pickup Store->Dispose Spill Spill Occurs Contain Contain & Absorb Spill->Contain Collect Collect as Halogenated Waste Contain->Collect Collect->Segregate

Caption: Disposal workflow for 1-(2-Bromoethyl)-4,4-difluoropiperidine.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Link

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. Link

  • 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide — Chemical Substance Information. NextSDS. Link

  • Proper Disposal of (1-Bromoethyl)benzene-d3: A Guide for Laboratory Professionals. Benchchem. Link

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  • Safety Data Sheet in accordance with Regulation (EU) No.453/2010. Clariant. Link

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  • SAFETY DATA SHEET - 2-BROMO-2-NITRO-1,3-PROPANEDIOL. Spectrum Chemical. Link

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  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352. PubChem, NIH. Link

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  • SAFETY DATA SHEET - Clobetasol Propionate. MilliporeSigma. Link

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Personal protective equipment for handling 1-(2-Bromoethyl)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-(2-Bromoethyl)-4,4-difluoropiperidine

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredients (HPAPIs) and reactive intermediates, I cannot overstate the importance of rigorous safety protocols when handling 1-(2-Bromoethyl)-4,4-difluoropiperidine (CAS: 2138280-09-6 for the hydrobromide salt; 1996969-81-3 for the free base)[1][2]. While this compound is an invaluable building block in drug discovery—particularly for introducing fluorinated pharmacophores—it harbors a highly reactive 2-bromoethyl moiety. This structural feature classifies it as a mono-alkylating agent (a "half-mustard"), capable of inducing severe skin irritation, systemic toxicity, and potential genotoxicity[1][3].

This guide provides a self-validating, step-by-step operational framework for researchers. We will move beyond basic safety data sheets to explore the mechanistic toxicology driving these requirements, ensuring your laboratory practices are grounded in chemical reality.

Mechanistic Toxicology: The "Why" Behind the PPE

To understand the stringent PPE requirements, we must first understand the compound's behavior in solution and biological media. The toxicity of 1-(2-Bromoethyl)-4,4-difluoropiperidine is not merely due to the presence of a halogen; it is driven by its ability to undergo rapid intramolecular cyclization[4].

The lone pair of electrons on the piperidine nitrogen can perform an internal nucleophilic attack on the adjacent 2-bromoethyl carbon, displacing the bromide ion. This forms a highly strained, electrophilic aziridinium ion intermediate. When exposed to biological tissue, this aziridinium ring readily opens upon attack by biological nucleophiles—such as the N7 position of guanine in DNA or the sulfhydryl groups of cellular proteins—resulting in covalent alkylation[3][5]. This mechanism is identical to the first step of classical nitrogen mustard toxicity, leading to vesicant (blistering) tissue damage and cellular apoptosis[6][7].

ToxicityMechanism A 1-(2-Bromoethyl)-4,4-difluoropiperidine (Pro-alkylating Agent) B Intramolecular Cyclization (Release of Br⁻) A->B C Reactive Aziridinium Ion (Electrophilic Intermediate) B->C D Nucleophilic Attack (by DNA N7-Guanine or Proteins) C->D E Covalent Alkylation Adducts (Genotoxicity & Vesicant Action) D->E F Cellular Toxicity / Apoptosis E->F

Mechanistic pathway of aziridinium ion formation and subsequent cellular alkylation.

Risk Assessment & PPE Matrix

Because alkyl bromides can permeate standard laboratory gloves over time, and the compound presents acute toxicity via oral, dermal, and inhalation routes (GHS Hazard Codes H303, H313, H333)[1], PPE must be scaled to the operational risk.

Protection CategoryAnalytical Scale (< 10 mg)Preparative Scale (> 100 mg)Mechanistic Rationale
Hand Protection Double-gloved Nitrile (change every 30 mins)Butyl rubber over inner NitrileAlkyl halides slowly permeate nitrile; butyl rubber provides a superior barrier against lipophilic alkylating agents.
Eye/Face Protection Safety glasses with side shieldsChemical splash goggles + full face shieldPrevents ocular exposure to aerosols, which can cause irreversible corneal alkylation.
Body Protection Standard lab coat (fully buttoned)Tyvek® sleeves or disposable chemical-resistant gownPrevents accumulation of microscopic dust on reusable cotton garments.
Respiratory/Ventilation Certified Chemical Fume Hood (Sash < 18")Fume Hood + closed-system transfer (e.g., glove bag)Mitigates inhalation risk of volatile free-base forms or aerosolized hydrobromide dust[8].

Standard Operating Procedure (SOP): Step-by-Step Handling

This protocol ensures a self-validating system where every action has a built-in safety check.

Phase 1: Preparation & Setup

  • Fume Hood Verification: Ensure the fume hood is drawing at least 100 linear feet per minute (LFM). Set the sash to the lowest workable height (maximum 18 inches)[8].

  • Quench Bath Preparation: Before opening the chemical, prepare a 1M Sodium Thiosulfate ( Na2​S2​O3​ ) bath inside the hood. Causality: Having the quenching agent ready ensures immediate neutralization in the event of a spill, preventing the formation of airborne aziridinium species[6].

  • Static Mitigation: If handling the hydrobromide salt, use an anti-static gun (Zerostat) on the weighing paper and spatula. Fluorinated salts are highly prone to static scatter.

Phase 2: Handling & Transfer

  • Vial Equilibration: Allow the sealed vial to reach room temperature in a desiccator before opening to prevent condensation, which can accelerate hydrolysis and degradation.

  • Weighing: Tare a closed vial on the balance. Transfer the solid inside the fume hood, cap the vial, and weigh it. Never transport open containers of alkylating agents across the laboratory[9].

  • Solvent Addition: Dissolve the compound directly in the reaction vessel. Avoid creating highly concentrated stock solutions unless immediately necessary, as the free base can auto-alkylate (polymerize) over time.

Phase 3: Post-Operation & Decontamination

  • Tool Decontamination: Submerge all spatulas, weighing papers, and empty source vials directly into the prepared 1M Sodium Thiosulfate bath.

  • Incubation: Allow tools to sit in the quench bath for a minimum of 2 hours before standard washing.

Spill Response & Chemical Quenching (Disposal)

Disposing of 1-(2-Bromoethyl)-4,4-difluoropiperidine into standard organic waste without neutralization is a severe safety violation. The compound must be chemically quenched.

We utilize Sodium Thiosulfate , a soft, highly reactive nucleophile. The thiosulfate ion ( S2​O32−​ ) outcompetes biological nucleophiles, attacking the aziridinium intermediate to form a stable, water-soluble, and non-toxic S-alkylthiosulfate ester (a Bunte salt)[6][10].

Step-by-Step Quenching & Spill Protocol:

  • Isolate: If a spill occurs, immediately evacuate the immediate area and don maximum PPE (butyl gloves, respirator if outside the hood).

  • Contain: Surround the spill with inert absorbent pads or sand[9]. Do not use paper towels, which can spread the agent.

  • Neutralize: Flood the spill area or the waste flask with a 10-fold molar excess of 1M Sodium Thiosulfate solution.

  • Validate: Allow the mixture to react for at least 12 hours at room temperature. The disappearance of the alkylating agent can be confirmed via TLC or LC-MS if necessary.

  • Dispose: The resulting aqueous Bunte salt solution can now be safely transferred to the hazardous aqueous waste stream.

QuenchingWorkflow S1 Spill or Residual Chemical Detected S2 Don Maximum PPE (Respirator, Butyl Gloves) S1->S2 S3 Containment (Absorbent Pads / Sand) S2->S3 S4 Chemical Quenching (Apply 1M Sodium Thiosulfate) S3->S4 S5 Formation of Non-Toxic Bunte Salt (S-alkylthiosulfate) S4->S5 S6 Collect as Hazardous Aqueous Waste S5->S6

Step-by-step spill response and chemical quenching workflow using sodium thiosulfate.

References

  • 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide — Chemical Substance Information. NextSDS. [Link]

  • Standard Operating Procedure: Aluminum Alkyls and Alkylating Agents. Oregon State University Environmental Health and Safety. [Link]

  • Toxicological Profile for 1,2-Dibromoethane. Centers for Disease Control and Prevention (CDC). [Link]

  • Protective effect of thiosulfate and metabolic thiosulfate precursors against toxicity of nitrogen mustard. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.